N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-(2-(5-Cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic sulfonamide derivative characterized by a pyrazole core substituted with a cyclopropyl group at position 5 and a pyrazinyl moiety at position 3. The ethyl linker connects this pyrazole system to a 2,3-dihydrobenzofuran ring bearing a sulfonamide group at position 4.
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c26-29(27,16-3-4-20-15(11-16)5-10-28-20)23-8-9-25-19(14-1-2-14)12-17(24-25)18-13-21-6-7-22-18/h3-4,6-7,11-14,23H,1-2,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOKUFBXWQWUKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C5=NC=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes a sulfonamide group, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₂₃N₅O₂S
- Molecular Weight : Approximately 373.49 g/mol
- Structural Features :
- Sulfonamide moiety
- Pyrazole and pyrazine derivatives
- Cyclopropyl group
These structural characteristics suggest that the compound may exhibit significant biological activity, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against various bacterial strains. Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| This compound | E. coli, S. aureus | TBD |
Anticancer Activity
Recent studies have investigated the antiproliferative effects of sulfonamide derivatives on various cancer cell lines. For instance, the compound has been tested against human lung cancer cell lines (A549 and HCC827), showing moderate to high activity.
Case Study: Antiproliferative Effects
In a controlled study, this compound was evaluated for its IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.4 |
| HCC827 | 12.8 |
These results indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Anti-inflammatory Activity
The anti-inflammatory properties of sulfonamides are well-documented. The compound's ability to inhibit pro-inflammatory cytokines could be crucial in treating conditions characterized by inflammation.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The compound may modulate signaling pathways related to cell proliferation and apoptosis in cancer cells.
- Scavenging Free Radicals : Potential antioxidant activity could contribute to its anti-inflammatory effects.
Summary of Research Findings
Research indicates that compounds structurally related to this compound exhibit varied biological activities:
| Activity Type | Related Compounds | Efficacy |
|---|---|---|
| Antimicrobial | Sulfonamides | High |
| Anticancer | Pyrazole derivatives | Moderate to High |
| Anti-inflammatory | Various sulfonamide analogs | Significant |
Comparison with Similar Compounds
Key Observations :
- The target compound’s dihydrobenzofuran-sulfonamide group distinguishes it from analogs with benzothiazole-carboxamide () or difluoromethylsulfonyl-benzamide () substituents.
- The molecular weight of the target is estimated to be intermediate (~422.5) between the two analogs (390.5 and 447.5), reflecting the balance between the lighter dihydrobenzofuran and the heavier sulfonamide group.
- The difluoromethylsulfonyl group in introduces electronegative fluorine atoms, likely enhancing metabolic resistance compared to the target’s non-fluorinated sulfonamide .
Structural and Electronic Differences
- Pyrazine vs. Trifluoromethyl : Unlike the trifluoromethyl-substituted pyrazole in , the target’s pyrazine ring may engage in π-π stacking or hydrogen bonding due to its nitrogen-rich aromatic system .
- Dihydrobenzofuran vs. Benzothiazole : The dihydrobenzofuran’s oxygen atom could enhance solubility relative to the sulfur-containing benzothiazole in , though this may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
